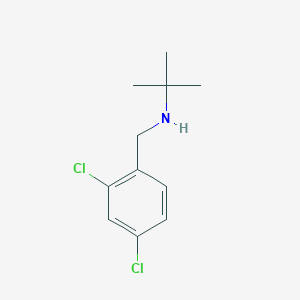

N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-N-(2,4-dichlorobenzyl)amine, commonly known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tertiary amine that belongs to the family of dichlorobenzylamines.

Wirkmechanismus

The mechanism of action of BDCRB is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral DNA or RNA synthesis. BDCRB has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.

Biochemical and Physiological Effects:

BDCRB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BDCRB has also been found to inhibit the growth of tumor cells and reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BDCRB is its potent antiviral activity. It has been found to be effective against a wide range of viruses, making it a promising candidate for the development of antiviral drugs. However, BDCRB has some limitations in lab experiments. It is highly toxic and can cause severe damage to cells at high concentrations. Therefore, it is essential to use appropriate safety measures while handling BDCRB.

Zukünftige Richtungen

There are several future directions for the research on BDCRB. One of the primary areas of focus is the development of BDCRB-based antiviral drugs. The potent antiviral activity of BDCRB makes it a promising candidate for the development of drugs to treat viral infections. Another area of research is the use of BDCRB in cancer therapy. The ability of BDCRB to induce apoptosis and inhibit the growth of tumor cells makes it a potential candidate for the development of cancer drugs. Additionally, the use of BDCRB in material science and agriculture is an area of active research.

Conclusion:

In conclusion, BDCRB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine. BDCRB has been extensively studied for its potential applications in medicine, agriculture, and material science. It exhibits potent antiviral activity against a wide range of viruses and has several biochemical and physiological effects. Although it has some limitations in lab experiments, BDCRB has several future directions for research, including the development of antiviral drugs and cancer therapy.

Synthesemethoden

The synthesis of BDCRB involves the reaction of N-tert-butyl-2,4-dichlorobenzylamine with triethylamine in the presence of toluene. The reaction takes place at room temperature and yields BDCRB as a white crystalline solid. The purity of the compound can be increased by recrystallization from methanol.

Wissenschaftliche Forschungsanwendungen

BDCRB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. One of the primary applications of BDCRB is in the development of antiviral drugs. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.

Eigenschaften

Molekularformel |

C11H15Cl2N |

|---|---|

Molekulargewicht |

232.15 g/mol |

IUPAC-Name |

N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-5-9(12)6-10(8)13/h4-6,14H,7H2,1-3H3 |

InChI-Schlüssel |

ODRCBMAQFLJASG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl |

Kanonische SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)

![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)

![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)

![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)

![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)

![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)

![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)

![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)

![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)